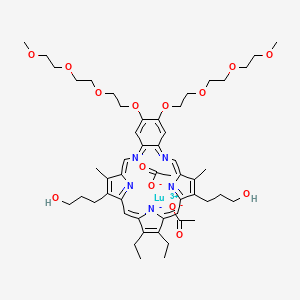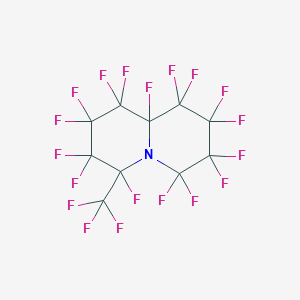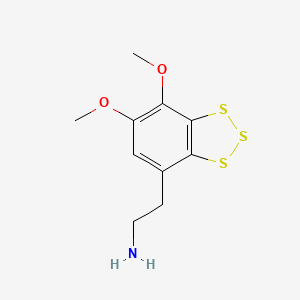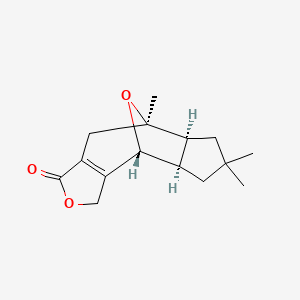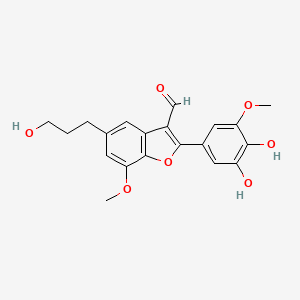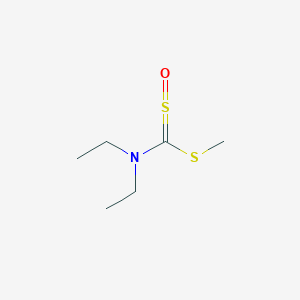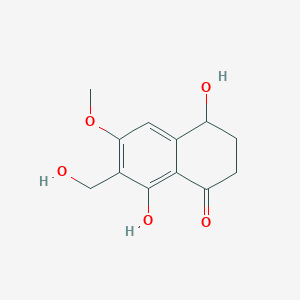
10-Norparvulenone
Übersicht
Beschreibung
10-Norparvulenone is a fungal metabolite originally isolated from the fungus Microsphaeropsis sp. FO-5050. It is known for its antiviral properties, particularly against the influenza virus. The compound has a molecular formula of C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . Its structure features a core skeleton of a six-membered carbon ring with a five-membered lactone ring fused to it, along with a ketone group and a secondary alcohol group.
Vorbereitungsmethoden
10-Norparvulenon wird typischerweise aus Pilzkulturen isoliert. Die Herstellung umfasst die Fermentation des Pilzes Microsphaeropsis sp. FO-5050, gefolgt von Extraktions- und Reinigungsprozessen. Die Fermentation wird in einem geeigneten Medium durchgeführt, und die Verbindung wird mit organischen Lösungsmitteln extrahiert. Die Reinigung erfolgt dann durch chromatographische Verfahren .
Analyse Chemischer Reaktionen
10-Norparvulenon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann je nach eingesetzten Reagenzien und Bedingungen zu verschiedenen Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in eine Alkoholgruppe umwandeln.
Substitution: Die Hydroxylgruppen in der Verbindung können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
10-Norparvulenon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung von Pilzmetaboliten und deren chemischen Eigenschaften verwendet.
Biologie: Die Verbindung wird auf ihre biologischen Aktivitäten untersucht, einschließlich ihrer antiviralen und antimikrobiellen Eigenschaften.
Medizin: 10-Norparvulenon wird auf sein Potenzial als antivirales Mittel, insbesondere gegen das Influenzavirus, erforscht.
5. Wirkmechanismus
Der genaue Mechanismus, durch den 10-Norparvulenon seine antiviralen Wirkungen entfaltet, ist nicht vollständig geklärt. Studien deuten darauf hin, dass es die Sialidaseaktivität des Influenzavirus angreift, ein Enzym, das für den Eintritt des Virus in Wirtszellen von entscheidender Bedeutung ist. Durch die Hemmung dieses Enzyms kann 10-Norparvulenon potenziell eine Virusinfektion und -replikation verhindern .
Wirkmechanismus
The exact mechanism by which 10-Norparvulenone exerts its antiviral effects is not fully understood. studies suggest that it targets the influenza virus’s sialidase activity, an enzyme crucial for viral entry into host cells. By inhibiting this enzyme, this compound potentially prevents viral infection and replication .
Vergleich Mit ähnlichen Verbindungen
10-Norparvulenon ist eng verwandt mit anderen Pilzmetaboliten wie Parvulenon und O-Methylasparvenon. Diese Verbindungen teilen ähnliche strukturelle Merkmale, darunter einen Naphthalenon-Kern. 10-Norparvulenon ist aufgrund seiner spezifischen antiviralen Eigenschaften und seiner unterschiedlichen chemischen Struktur, die zusätzliche Hydroxyl- und Methoxygruppen umfasst, einzigartig .
Ähnliche Verbindungen umfassen:
- Parvulenon
- O-Methylasparvenon
- Leptothalenon A und B
Diese Verbindungen weisen ebenfalls verschiedene biologische Aktivitäten auf, aber 10-Norparvulenon zeichnet sich durch seine potente antivirale Wirkung gegen das Influenzavirus aus .
Eigenschaften
IUPAC Name |
4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSUIALRPVXVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346895 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618104-32-8 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


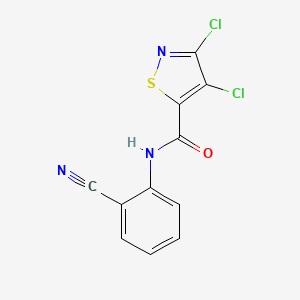
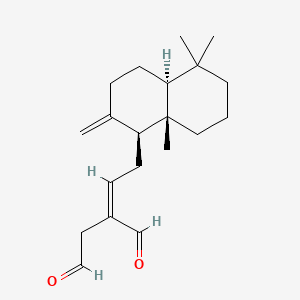
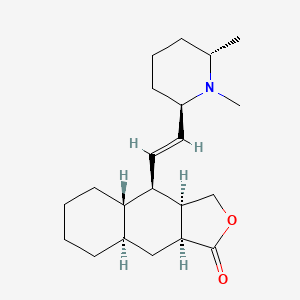
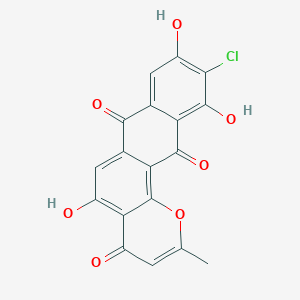

![5-{3-[4-(Octadecyloxy)phenyl]propionylamino}-2,4'-oxydibenzoic acid](/img/structure/B1240983.png)

